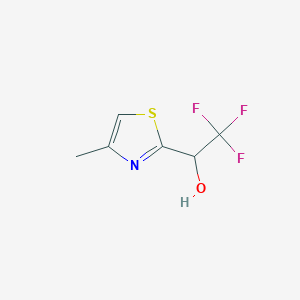

![molecular formula C10H12F2O3 B3340852 [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol CAS No. 926210-16-4](/img/structure/B3340852.png)

[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol

Vue d'ensemble

Description

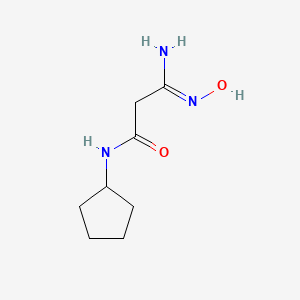

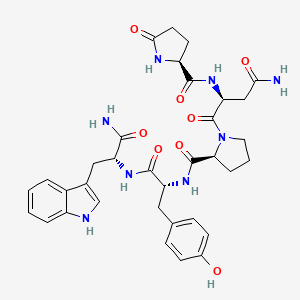

“[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol” is a chemical compound with the molecular formula C10H12F2O3 . It is used for research purposes .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the use of visible-light photoredox catalysis . The formation of the C (sp 3 )-OCF 3 group, a key part of the molecule, is achieved through nucleophilic substitution .Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact mass of the molecule is 218.075455 Da .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 218.2 g/mol . It has a topological polar surface area of 44.5 Ų and a complexity of 181 . The compound has 5 rotatable bonds .Applications De Recherche Scientifique

Direct Methanol Fuel Cells (DMFCs)

Direct methanol fuel cells utilize methanol as a fuel source, offering a clean and efficient way to convert chemical energy into electrical energy. These cells face challenges such as methanol crossover and the need for efficient catalysts but hold promise for portable power applications due to their advantages over traditional batteries in terms of energy density and reusability. Research in this area focuses on overcoming these barriers to improve the viability and efficiency of DMFCs for broader applications, including automotive and portable electronics (Heinzel & Barragán, 1999; Joghee et al., 2015).

Methanol Reforming for Hydrogen Production

Methanol reforming is a key process in producing hydrogen, a clean fuel, from methanol. This technology is critical for the development of hydrogen economies, with research focusing on improving catalyst efficiency and understanding the reaction mechanisms. Copper-based catalysts are popular due to their high activity, but their susceptibility to deactivation is a challenge that current research aims to overcome through the development of novel catalyst compositions and reactor technologies (Yong et al., 2013; García et al., 2021).

Methanol in Chemical Synthesis

Methanol serves as a critical feedstock in chemical synthesis, including the production of olefins, formaldehyde, and other chemicals. The versatility of methanol as a starting material for various chemical processes underscores its importance in the chemical industry. Research in this area explores new catalysts, reaction mechanisms, and process optimizations to increase efficiency and yield of desired products (Bielański et al., 2003; Zakaria et al., 2013).

Environmental and Sustainability Perspectives

The use of methanol in fuel cells and as a chemical feedstock presents opportunities and challenges from environmental and sustainability perspectives. Research in this field not only focuses on improving the efficiency and reducing the environmental impact of these processes but also on exploring the role of methanol in achieving sustainable energy solutions. Efforts to minimize by-products and optimize reaction conditions contribute to the development of greener and more sustainable chemical processes (Hampson et al., 1979; Din et al., 2020).

Propriétés

IUPAC Name |

[2-(difluoromethoxy)-3-ethoxyphenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O3/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-5,10,13H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYSMGKHDBSOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OC(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

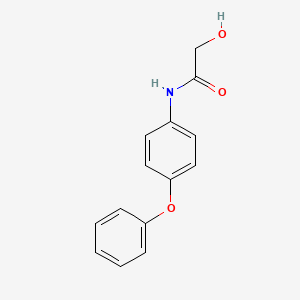

![4-[(Cyclopropylamino)methyl]-2-methoxyphenol](/img/structure/B3340817.png)

![N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3340827.png)